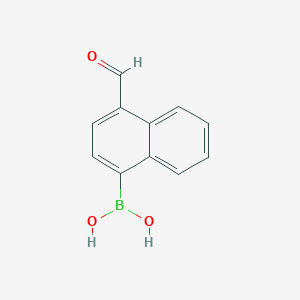

(4-formylnaphthalen-1-yl)boronic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-formylnaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHGTTWVFRLPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378451 | |

| Record name | (4-Formylnaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332398-52-4 | |

| Record name | (4-Formylnaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Formyl-1-naphthalene)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-formylnaphthalen-1-yl)boronic acid

CAS Number: 332398-52-4

This technical guide provides a comprehensive overview of (4-formylnaphthalen-1-yl)boronic acid, a key building block in organic synthesis, particularly for applications in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications, supported by experimental protocols and spectroscopic data.

Chemical Properties and Data

This compound is a bifunctional organic compound featuring a naphthalene core substituted with a formyl group and a boronic acid moiety. This unique structure makes it a versatile reagent in cross-coupling reactions.[1]

| Property | Value | Reference |

| CAS Number | 332398-52-4 | [1][2] |

| Molecular Formula | C₁₁H₉BO₃ | [1][2] |

| Molecular Weight | 200.00 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

| Purity | Typically ≥98% | [2] |

Safety Information:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

This data is compiled from commercially available sources and should be used as a reference. Always consult the specific Safety Data Sheet (SDS) from the supplier before handling the compound.[2]

Synthesis and Experimental Protocols

The synthesis of aryl boronic acids, including this compound, can be achieved through several established methods. A common and effective route involves the borylation of an aryl halide precursor.

Synthesis from 4-Bromo-1-naphthaldehyde

A prevalent method for synthesizing this compound is through a lithium-halogen exchange reaction with an organolithium reagent, followed by quenching with a borate ester and subsequent hydrolysis.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 4-bromo-1-naphthaldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cooled to -78°C in a dry ice/acetone bath.

-

Lithium-Halogen Exchange: A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise to the stirred solution of the aryl bromide over 30 minutes, maintaining the temperature at -78°C. The reaction mixture is stirred for an additional hour at this temperature.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture. The resulting solution is stirred at -78°C for 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 2 M hydrochloric acid (HCl) at 0°C. The mixture is stirred vigorously for 1 hour.

-

Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following are expected spectral data based on the compound's structure and data from analogous compounds.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | -CHO |

| ~9.2 | d | 1H | Ar-H |

| ~8.3 | d | 1H | Ar-H |

| ~8.1 | d | 1H | Ar-H |

| ~7.8-7.6 | m | 3H | Ar-H |

| ~8.5 (broad s) | 2H | -B(OH)₂ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The boronic acid protons are often broad and may exchange with residual water in the solvent.

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~193 | C=O (aldehyde) |

| ~140-120 | Aromatic Carbons |

| (ipso-carbon attached to boron is often not observed or is very broad) |

Note: The carbon attached to the boron atom may exhibit weak or broad signals due to quadrupolar relaxation.

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretch (boronic acid) |

| ~3050 | C-H stretch (aromatic) |

| ~1685 | C=O stretch (aldehyde) |

| ~1600, 1500 | C=C stretch (aromatic) |

| ~1350 | B-O stretch |

Note: The presence of a broad O-H stretch and a strong C=O stretch are characteristic features of this molecule.[3][4]

Mass Spectrometry

In mass spectrometry, this compound may exhibit a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water from the boronic acid moiety and cleavage of the formyl group. It is also common for boronic acids to form cyclic anhydrides (boroxines) under certain ionization conditions.[5]

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily due to its participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound serves as a versatile coupling partner with various aryl and heteroaryl halides or triflates to synthesize complex biaryl and heteroaryl structures, which are common motifs in pharmaceutically active compounds.[6][7]

Experimental Workflow for a Typical Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents), and a base (e.g., potassium carbonate, 2.0 equivalents).

-

Solvent Addition and Degassing: Add a suitable solvent (e.g., a mixture of toluene and water). Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and stir under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

The formyl group on the naphthalene ring provides a reactive handle for further synthetic transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions, allowing for the rapid diversification of the coupled products in the synthesis of compound libraries for drug screening.

Conclusion

This compound, with its CAS Number 332398-52-4, is a highly valuable and versatile reagent in modern organic chemistry. Its utility in constructing complex molecular architectures through robust and efficient reactions like the Suzuki-Miyaura coupling makes it an indispensable tool for researchers and scientists in the pharmaceutical and material science industries. This guide provides essential technical information to facilitate its safe and effective use in the laboratory.

References

- 1. (4-Formyl-1-naphthalene)boronic acid | C11H9BO3 | CID 2773424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 332398-52-4 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of (4-formylnaphthalen-1-yl)boronic acid in Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(4-formylnaphthalen-1-yl)boronic acid , a specialized organic compound, has emerged as a significant building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. Its unique structure, featuring a naphthalene core appended with both a reactive formyl group and a versatile boronic acid moiety, makes it an invaluable reagent in modern medicinal chemistry. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use, with a focus on its role in the development of novel therapeutics.

Core Properties and Specifications

This compound is a solid compound at room temperature and is primarily utilized as a key intermediate in organic synthesis. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 200.00 g/mol |

| Molecular Formula | C₁₁H₉BO₃ |

| CAS Number | 332398-52-4 |

| IUPAC Name | This compound |

| Synonyms | 4-Formyl-1-naphthaleneboronic acid |

| Physical Form | Solid |

| Storage Conditions | Inert atmosphere, 2-8°C |

Key Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern drug discovery, enabling the efficient construction of complex biaryl scaffolds that are prevalent in many biologically active molecules. The boronic acid group readily participates in the catalytic cycle, while the formyl group can be used for subsequent chemical modifications, allowing for the generation of diverse molecular libraries for biological screening.

A notable application of this compound is in the synthesis of novel androgen receptor (AR) antagonists. The androgen receptor is a key target in the treatment of prostate cancer. By coupling this compound with other heterocyclic structures, researchers can create potent and selective AR inhibitors.

Experimental Protocol: Synthesis of a Novel Androgen Receptor Antagonist Intermediate

The following is a detailed experimental protocol for a Suzuki-Miyaura coupling reaction utilizing this compound, based on procedures outlined in patent literature for the synthesis of potential androgen receptor antagonists.

Reaction: Suzuki-Miyaura coupling of 6-bromo-4-(trifluoromethyl)-1H-indole with this compound.

Materials:

-

6-bromo-4-(trifluoromethyl)-1H-indole

-

This compound

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a reaction vessel, add 6-bromo-4-(trifluoromethyl)-1H-indole (1 equivalent), this compound (1.2 equivalents), and sodium carbonate (2 equivalents).

-

The vessel is sealed and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.

-

Under a positive pressure of the inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents).

-

Add a degassed mixture of 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio). The volume should be sufficient to dissolve the reactants.

-

The reaction mixture is then heated to 80°C with vigorous stirring.

-

The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 6-(4-formylnaphthalen-1-yl)-4-(trifluoromethyl)-1H-indole.

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the synthesis of an AR antagonist intermediate.

Conclusion

This compound is a versatile and powerful reagent in the arsenal of medicinal chemists. Its utility in constructing complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction makes it a key component in the discovery and development of new drugs, particularly in the field of oncology. The detailed protocol and workflows provided in this guide are intended to facilitate its effective use in the laboratory, enabling researchers to accelerate their drug discovery programs.

(4-Formylnaphthalen-1-yl)boronic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Properties, Synthesis, and Applications of a Versatile Synthetic Building Block.

(4-Formylnaphthalen-1-yl)boronic acid is a bifunctional organic compound that is emerging as a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive aldehyde group and a versatile boronic acid moiety on a naphthalene scaffold, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Core Properties

This compound is a solid, beige-colored compound with a molecular weight of 200.00 g/mol .[1][2] It is classified as an irritant and requires careful handling in a laboratory setting.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉BO₃ | [1][2] |

| Molecular Weight | 200.00 g/mol | [1][2] |

| CAS Number | 332398-52-4 | [1][2] |

| Melting Point | 230 °C | [3] |

| Boiling Point (Predicted) | 451.0 ± 47.0 °C | [3] |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 7.61 ± 0.30 | [3] |

| Physical Form | Solid | |

| Color | Beige | [3] |

Synthesis and Reactivity

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

The reactivity of this compound is dictated by its two functional groups. The boronic acid is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.[5] The aldehyde group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines or other C=N bonded structures. This dual reactivity makes it a highly versatile intermediate for the synthesis of complex molecules.

The Suzuki-Miyaura Coupling: A Key Application

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and other conjugated systems.[5] this compound serves as an excellent coupling partner in these reactions. The general catalytic cycle is depicted below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 2-formyl-naphthyl-1-boronic acid and should be optimized for the target molecule.[4]

-

Protection of the Aldehyde: 4-Bromonaphthalene-1-carbaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, with azeotropic removal of water, to form the corresponding 1,3-dioxolane.

-

Grignard Reaction: The protected bromo-naphthalene is then reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere to form the Grignard reagent.

-

Borylation: The Grignard reagent is cooled to a low temperature (e.g., -78 °C) and treated with triisopropyl borate. The reaction mixture is allowed to warm to room temperature.

-

Hydrolysis and Purification: The reaction is quenched with an acidic aqueous solution (e.g., dilute HCl). This step hydrolyzes the borate ester and removes the acetal protecting group. The crude product is then extracted with an organic solvent. The product can be purified by dissolving it in an alkaline solution (pH 8-11), washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the boronic acid by acidification.[4] The final product is collected by filtration, washed with water, and dried.

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are a privileged class of compounds in drug discovery due to their unique ability to form reversible covalent bonds with diols, a common structural motif in biological molecules like sugars and glycoproteins.[6] This property has been exploited in the design of enzyme inhibitors and sensors. The introduction of a boronic acid group can significantly alter the pharmacokinetic properties of a drug molecule, potentially improving its bioavailability and efficacy.[6]

While specific biological activity for this compound has not been extensively reported, its derivatives are of significant interest for the synthesis of novel therapeutic agents. The naphthalene core provides a rigid scaffold that can be functionalized to interact with various biological targets. The formyl group serves as a handle for further chemical modifications, allowing for the generation of diverse compound libraries for high-throughput screening. Boron-containing compounds have shown promise as anticancer, antibacterial, and antiviral agents.[7][8]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] It is recommended to work in a well-ventilated fume hood. The compound should be stored in a cool, dry place under an inert atmosphere, as boronic acids can be sensitive to moisture and air.

Conclusion

This compound is a promising and versatile building block for organic synthesis, with significant potential in the fields of medicinal chemistry and materials science. Its dual functionality allows for a wide array of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. As research into the applications of boronic acids continues to expand, this compound is poised to play an increasingly important role in the development of novel drugs and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. (4-Formyl-1-naphthalene)boronic acid | C11H9BO3 | CID 2773424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-FORMYL-1-NAPHTHALENE)BORONIC ACID | 332398-52-4 [chemicalbook.com]

- 4. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (4-formylnaphthalen-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (4-formylnaphthalen-1-yl)boronic acid, a key building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. This document details plausible synthetic routes, experimental protocols, and relevant data, presented in a clear and structured format to facilitate its application in a research and development setting.

Introduction

This compound is a bifunctional organic compound featuring a naphthalene core substituted with both a formyl group and a boronic acid moiety. This unique combination of reactive sites makes it a valuable reagent in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The aldehyde functionality allows for subsequent modifications, such as reductive amination or olefination, further expanding its synthetic utility.

Proposed Synthesis Pathways

Two primary retrosynthetic pathways are proposed for the synthesis of this compound, starting from commercially available precursors. These routes are based on well-established organometallic transformations.

Pathway A: Lithiation-Borylation of a Protected Halonaphthalene

This classic approach involves a halogen-lithium exchange on a protected 1-bromo-4-formylnaphthalene derivative, followed by quenching the resulting organolithium species with a trialkyl borate ester. Subsequent hydrolysis yields the desired boronic acid. The protection of the aldehyde is crucial to prevent its reaction with the highly nucleophilic organolithium intermediate.

Pathway B: Palladium-Catalyzed Miyaura Borylation

A more modern and often milder alternative is the palladium-catalyzed Miyaura borylation. This method directly converts an aryl halide, in this case, 1-bromo-4-formylnaphthalene, to the corresponding boronate ester using a diboron reagent in the presence of a palladium catalyst and a base. The resulting boronate ester can then be hydrolyzed to the boronic acid. This pathway often exhibits greater functional group tolerance, potentially obviating the need for a protecting group on the aldehyde.

Experimental Protocols

The following sections provide detailed, hypothetical experimental protocols for the key transformations in the proposed synthesis pathways. These are based on standard laboratory procedures for similar transformations.

Pathway A: Lithiation-Borylation

Step 1: Protection of 1-bromo-4-naphthaldehyde

A common method for protecting aldehydes is the formation of an acetal.

-

Reaction: 1-bromo-4-naphthaldehyde is reacted with ethylene glycol in the presence of an acid catalyst to form 2-(1-bromonaphthalen-4-yl)-1,3-dioxolane.

-

Reagents and Conditions:

-

1-bromo-4-naphthaldehyde

-

Ethylene glycol (1.5 - 2.0 equivalents)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene (as solvent, to azeotropically remove water)

-

Reflux with a Dean-Stark apparatus

-

-

Work-up: The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: Lithiation and Borylation

-

Reaction: The protected bromonaphthalene undergoes lithium-halogen exchange with an organolithium reagent, followed by reaction with a trialkyl borate.

-

Reagents and Conditions:

-

2-(1-bromonaphthalen-4-yl)-1,3-dioxolane

-

n-Butyllithium or t-butyllithium (1.1 equivalents) in an ethereal solvent (e.g., THF, diethyl ether)

-

Low temperature (-78 °C) under an inert atmosphere (Argon or Nitrogen)

-

Triisopropyl borate or trimethyl borate (1.2 equivalents)

-

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated.

Step 3: Deprotection and Hydrolysis

-

Reaction: The resulting boronate ester is hydrolyzed under acidic conditions, which also removes the acetal protecting group.

-

Reagents and Conditions:

-

Crude boronate ester from the previous step

-

Aqueous acid (e.g., 1 M HCl)

-

Stirring at room temperature

-

-

Work-up: The precipitated solid is collected by filtration, washed with cold water and a non-polar solvent (e.g., hexane), and dried under vacuum to yield this compound.

Pathway B: Miyaura Borylation

-

Reaction: 1-bromo-4-naphthaldehyde is directly coupled with a diboron reagent.

-

Reagents and Conditions:

-

1-bromo-4-naphthaldehyde

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂ with a suitable phosphine ligand like SPhos or XPhos) (1-5 mol%)

-

Base (e.g., potassium acetate, potassium carbonate)

-

Solvent (e.g., dioxane, DMSO, toluene)

-

Elevated temperature (80-110 °C) under an inert atmosphere

-

-

Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated. The crude pinacol boronate ester can be purified by column chromatography.

-

Hydrolysis to Boronic Acid: The purified pinacol boronate ester is then hydrolyzed to the boronic acid using a suitable method, for example, by treatment with an aqueous solution of a strong acid or by transesterification with another diol followed by hydrolysis.

Data Presentation

The following table summarizes hypothetical quantitative data for the described synthetic pathways. These values are representative of typical yields for such reactions and should be optimized for specific laboratory conditions.

| Step | Pathway | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1. Acetal Protection | A | 1-bromo-4-naphthaldehyde | 2-(1-bromonaphthalen-4-yl)-1,3-dioxolane | Ethylene glycol, p-TsOH | Toluene | 110 | 4-6 | 90-95 | >98 |

| 2. Lithiation-Borylation | A | 2-(1-bromonaphthalen-4-yl)-1,3-dioxolane | Crude boronate ester | n-BuLi, Triisopropyl borate | THF | -78 | 2-3 | 75-85 | - |

| 3. Deprotection-Hydrolysis | A | Crude boronate ester | This compound | 1 M HCl | - | RT | 1-2 | 85-95 | >97 |

| 4. Miyaura Borylation (Ester formation) | B | 1-bromo-4-naphthaldehyde | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde | B₂pin₂, Pd(dppf)Cl₂, KOAc | Dioxane | 80-100 | 12-24 | 70-85 | >95 |

| 5. Hydrolysis of Pinacol Ester | B | Pinacol boronate ester | This compound | Aqueous acid or other hydrolysis methods | - | RT | 2-4 | 90-98 | >97 |

Visualizations

The following diagrams illustrate the described synthesis pathways and a general experimental workflow.

Caption: Synthetic route via lithiation-borylation.

Caption: Synthetic route via Miyaura borylation.

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through at least two reliable synthetic pathways. The choice between the lithiation-borylation route and the Miyaura borylation will depend on factors such as substrate availability, functional group compatibility requirements, and desired scale of the reaction. The lithiation-borylation pathway is a robust and well-understood method, while the Miyaura borylation offers the advantages of milder reaction conditions and potentially avoiding protection-deprotection steps. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important synthetic building block. It is recommended that all reactions be performed by trained personnel in a well-ventilated fume hood, adhering to all relevant safety protocols.

(4-formylnaphthalen-1-yl)boronic acid chemical information

An In-depth Technical Guide to (4-formylnaphthalen-1-yl)boronic acid

This technical guide provides a comprehensive overview of the chemical information, synthetic approaches, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Information

This compound is an organoboron compound featuring a naphthalene core functionalized with both a formyl (aldehyde) and a boronic acid group. This bifunctional nature makes it a valuable synthetic intermediate.

Structural and Physical Properties

Below is a summary of the key identifiers and physicochemical properties for this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Formylnaphthalene-1-boronic acid | [1] |

| CAS Number | 332398-52-4 | [1][2] |

| Molecular Formula | C₁₁H₉BO₃ | [1] |

| Molecular Weight | 200.00 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥98% (as offered by commercial suppliers) | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Computed Chemical Properties

The following table summarizes key computed descriptors for the molecule.

| Descriptor | Value | Reference |

| InChI | InChI=1S/C11H9BO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7,14-15H | [1][2] |

| InChIKey | KBHGTTWVFRLPRO-UHFFFAOYSA-N | [1][2] |

| SMILES | B(C1=CC=C(C2=CC=CC=C12)C=O)(O)O | [1] |

| Topological Polar Surface Area | 57.5 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Complexity | 232 | [1] |

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.

GHS Hazard Information

| Hazard Class | Statement |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Source: PubChem[1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Wear protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection : Avoid inhaling dust. If dust is generated, use a NIOSH-approved respirator.

Experimental Protocols

General Synthesis of Arylboronic Acids via Grignard Reagents

A common and practical method for preparing arylboronic acids involves the reaction of an aryl Grignard reagent with a trialkyl borate followed by acidic hydrolysis.[3]

Methodology:

-

Grignard Reagent Formation : The starting aryl halide (e.g., 1-bromo-4-formylnaphthalene, which would first require protection of the formyl group) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) to form the corresponding Grignard reagent.

-

Borylation : The solution of the Grignard reagent is cooled (typically to -78 °C) and a trialkyl borate, such as triisopropyl borate or trimethyl borate, is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis : The reaction mixture is quenched by the slow addition of an aqueous acid (e.g., HCl). This hydrolyzes the boronate ester intermediate to yield the crude boronic acid.

-

Work-up and Isolation : The product is typically extracted into an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude arylboronic acid.

Purification of Formyl-Substituted Arylboronic Acids

A patent for preparing highly pure formylphenylboronic acids describes a purification method that is applicable to naphthyl derivatives.[4] This process leverages the acidic nature of the boronic acid moiety.

Methodology:

-

Suspension : The crude formyl-substituted arylboronic acid is suspended in water and cooled to approximately 10 °C.

-

Basification : A 10% aqueous solution of sodium hydroxide (NaOH) is added dropwise while maintaining the temperature below 10 °C and the pH below 10.5. This converts the boronic acid into its more water-soluble boronate salt.

-

Extraction of Impurities : The aqueous solution containing the boronate salt is extracted with an organic solvent (e.g., toluene or methyl t-butyl ether) to remove non-acidic, organic-soluble impurities.

-

Precipitation : The aqueous phase is cooled again to 10 °C, and a 10% aqueous solution of hydrochloric acid (HCl) is added to precipitate the purified boronic acid.

-

Isolation : The solid precipitate is collected by filtration, washed with cold water, and dried to yield the purified product.[4]

Applications and Reactions

Boronic acids are exceptionally versatile building blocks in modern organic synthesis, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction. While specific biological activities for this compound are not widely reported, its structure is of interest in medicinal chemistry and materials science. Boronic acids, in general, are known to exhibit biological properties and can act as enzyme inhibitors.[5]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide or triflate. It is a powerful method for forming carbon-carbon bonds.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow: Synthesis to Application

The journey of this compound from its synthesis to its use as a building block follows a logical progression. The formyl group offers a site for further chemical modification either before or after its primary use in a coupling reaction.

References

- 1. (4-Formyl-1-naphthalene)boronic acid | C11H9BO3 | CID 2773424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 332398-52-4 [sigmaaldrich.com]

- 3. Two forms of (naphthalen-1-yl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]

- 5. Buy (2-Formylnaphthalen-1-yl)boronicacid [smolecule.com]

(4-formylnaphthalen-1-yl)boronic acid safety data sheet (SDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, properties, and handling procedures for (4-formylnaphthalen-1-yl)boronic acid. The information is compiled from various safety data sheets and chemical databases to ensure a thorough resource for laboratory and research applications.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its primary utility in research and development, particularly in medicinal chemistry, stems from its role as a versatile building block in organic synthesis.[2] The boronic acid functional group makes it a key reactant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a fundamental method for constructing complex biaryl systems often found in drug candidates.[2][3] The formyl group provides a reactive site for further chemical modifications.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 332398-52-4[4] |

| Molecular Formula | C₁₁H₉BO₃[4] |

| Molecular Weight | 200.00 g/mol [4] |

| InChIKey | KBHGTTWVFRLPRO-UHFFFAOYSA-N[1] |

| Synonyms | 4-Formylnaphthalene-1-boronic acid, (4-formyl-1-naphthalenyl)boronic acid[4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Solid[1] |

| Purity | ≥98% (typical)[1] |

| Storage Temperature | 2-8°C, under inert atmosphere[1] |

| Predicted Boiling Point | 451.0 ± 47.0 °C |

| Predicted Density | 1.29 ± 0.1 g/cm³ |

Safety and Hazard Information

This compound is classified as an irritant and may be harmful if swallowed.[1] Adherence to standard laboratory safety protocols is essential when handling this compound.

Table 3: GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2[4] |

| Serious Eye Damage/Eye Irritation | 2[4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation)[4] |

| Acute Toxicity, Oral (Potential) | 4 (based on some supplier data)[1] |

Table 4: Hazard and Precautionary Statements

| Code | Statement |

| H315 | Causes skin irritation.[4] |

| H319 | Causes serious eye irritation.[4] |

| H335 | May cause respiratory irritation.[4] |

| H302 | Harmful if swallowed.[1] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Toxicological Data: Specific quantitative toxicological data, such as LD50 or LC50 values for this compound, are not readily available in published literature. For the structurally similar compound, 4-formylphenylboronic acid, a dermal LD50 in rats has been reported as >2000 mg/kg.[5] This information may serve as a preliminary reference, but it should be interpreted with caution as it does not pertain to the specific target molecule.

Experimental Protocols

While specific, peer-reviewed experimental protocols for the synthesis and purification of this compound are not widely published, a general method for the purification of formyl-substituted aryl boronic acids has been described. This procedure is based on the principle of acid-base extraction.

Protocol: General Purification of Crude Formyl-Aryl Boronic Acids

This protocol is adapted from a patented process for preparing highly pure formylphenylboronic acids and is applicable to similar compounds.

-

Suspension: Suspend the crude formyl-aryl boronic acid in water. The process is best carried out at a reduced temperature, typically between 5 to 10°C, to minimize potential side reactions such as the Cannizzaro reaction which can degrade the formyl group at higher pH and temperatures.

-

Alkaline Dissolution: Add a 10% aqueous solution of a base (e.g., sodium hydroxide) dropwise to the suspension. Maintain the internal temperature below 10°C and monitor the pH, ensuring it does not exceed 10.5. The goal is to dissolve the acidic boronic acid as its boronate salt while leaving non-acidic impurities undissolved.

-

Filtration of Impurities: Once the dissolution is complete, filter the solution to remove any insoluble impurities. For enhanced purification, the resulting aqueous solution can be treated with activated carbon and filtered again to remove colored impurities.

-

Acidification and Precipitation: Cool the alkaline solution of the boronic acid salt to 10°C. Slowly add a mineral acid, such as hydrochloric acid, to precipitate the purified boronic acid.

-

Isolation and Drying: Filter the precipitate, wash it thoroughly with water, and dry the final product under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 50°C).

Visualizations

The following diagrams illustrate a general purification workflow for formyl-aryl boronic acids and the mechanism of the Suzuki-Miyaura coupling, a key application of this class of compounds.

Caption: General purification workflow for formyl-aryl boronic acids.

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Applications

Specific studies on the biological activity or signaling pathway modulation by this compound are not extensively reported in the public domain. However, the broader class of boronic acids is of significant interest in medicinal chemistry.[5] They are recognized for their ability to act as enzyme inhibitors, and several boronic acid-containing drugs have been developed, most notably for cancer therapy.[5] The boronic acid moiety can form reversible covalent bonds with active site serine or threonine residues in proteases, making them potent inhibitors.[5] Compounds like bortezomib, a proteasome inhibitor, exemplify the therapeutic potential of this chemical class.[5]

Given its structure, this compound is primarily utilized as an intermediate in the synthesis of more complex molecules that may be evaluated for biological activity.[2] Researchers may employ it in Suzuki-Miyaura coupling reactions to create novel scaffolds for drug discovery programs targeting a wide range of diseases.[2][3]

Handling and Storage

Handling: Use this product only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to ensure its stability.[1]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS and follow all institutional safety guidelines when handling this chemical.

References

An In-depth Technical Guide to (4-formylnaphthalen-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-formylnaphthalen-1-yl)boronic acid is an organic compound with the chemical formula C₁₁H₉BO₃.[1] It belongs to the class of arylboronic acids, which are characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring system, in this case, a formyl-substituted naphthalene core. This bifunctional nature makes it a valuable building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its applications extend to the fields of medicinal chemistry, materials science, and the development of chemical sensors. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 332398-52-4 | [1] |

| Molecular Formula | C₁₁H₉BO₃ | [1] |

| Molecular Weight | 200.00 g/mol | [1] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible scientific literature. However, a plausible and commonly employed synthetic route would involve the borylation of a suitable halogenated naphthalene precursor. A logical synthetic workflow is depicted below.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely published. However, a general procedure for a Suzuki-Miyaura coupling reaction utilizing this compound is provided below as an example of its application.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a clean, dry flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Applications in Drug Development and Research

Arylboronic acids are crucial reagents in modern organic synthesis, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the construction of biaryl and substituted aromatic compounds, which are common motifs in many pharmaceutical agents.

The formyl group on this compound provides a reactive handle for further chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or Wittig-type reactions, allowing for the synthesis of a diverse range of complex molecules.

While specific biological activities for this compound have not been extensively reported, the naphthalene scaffold is present in numerous bioactive compounds, and boronic acids themselves can exhibit biological effects.

Signaling Pathways and Biological Interactions

Currently, there is no specific, documented evidence in the scientific literature linking this compound to a particular biological signaling pathway. The primary utility of this compound in a drug development context is as a synthetic building block. However, a logical workflow for its potential application in a drug discovery cascade, starting from its use in a Suzuki-Miyaura coupling to generate a library of compounds for biological screening, is illustrated below.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. Its utility in the Suzuki-Miyaura cross-coupling reaction, combined with the potential for further functionalization of the formyl group, makes it a versatile tool for the construction of complex molecular architectures. While detailed characterization and biological activity data for this specific compound are not widely available, its structural motifs suggest a promising role in the development of novel therapeutic agents and functional materials. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Physical Properties of (4-formylnaphthalen-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-formylnaphthalen-1-yl)boronic acid is an organoboron compound that is increasingly recognized for its utility as a versatile building block in organic synthesis. Its unique structure, featuring a naphthalene core functionalized with both a formyl group and a boronic acid moiety, makes it a valuable intermediate in the development of complex organic molecules, including pharmaceuticals and advanced materials. The formyl group offers a reactive site for transformations such as condensation reactions, while the boronic acid group is pivotal for forming reversible covalent bonds with diols and participating in cross-coupling reactions like the Suzuki-Miyaura coupling. A thorough understanding of its physical properties is crucial for its effective handling, application in synthesis, and for the development of new chemical entities.

Core Physical Properties

The physical characteristics of this compound are summarized below. These properties are essential for designing reaction conditions, purification strategies, and for the formulation of products derived from this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BO₃ | [1] |

| Molecular Weight | 200.00 g/mol | [2] |

| Appearance | Beige solid | |

| Melting Point | 230 °C | [1] |

| Boiling Point (Predicted) | 451.0 ± 47.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 7.61 ± 0.30 | [1][3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Experimental Protocols

While specific experimental data for the determination of all physical properties of this compound are not extensively published, the following are generalized, standard laboratory protocols that are applicable for the characterization of this and similar arylboronic acids.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high precision using a melting point apparatus.[4][5][6][7]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped into the powdered sample to pack a small amount of the material (2-3 mm in height) into the bottom of the tube.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate measurement, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate determination.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted are recorded as the melting point range. A narrow melting range is indicative of high purity.

Solubility Assessment (General Protocol)

Methodology for Qualitative Assessment:

-

Solvent Selection: A range of common laboratory solvents with varying polarities (e.g., water, hexane, toluene, ethyl acetate, acetone, methanol, DMSO) are selected.

-

Sample Addition: A small, known amount of this compound (e.g., 10 mg) is added to a fixed volume of each solvent (e.g., 1 mL) in separate vials.

-

Observation: The vials are agitated at a constant temperature (e.g., room temperature), and the dissolution of the solid is observed. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organic compounds. For arylboronic acids, ¹H and ¹³C NMR are standard. It is important to note that boronic acids can form cyclic anhydrides (boroxines), which can lead to complex NMR spectra.[11]

General ¹H NMR Protocol:

-

Sample Preparation: A small amount of the boronic acid (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. The use of protic solvents like methanol-d4 can help to break up boroxine trimers and simplify the spectrum.[11]

-

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired. The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the structure of the compound.

Synthesis and Purification Workflow

The synthesis of this compound typically involves the borylation of an appropriate naphthalene precursor. A common synthetic route is the reaction of a Grignard reagent or an organolithium species, formed from the corresponding halo-naphthalene, with a trialkyl borate ester, followed by acidic workup.[12] Purification is often achieved through recrystallization or column chromatography.[13]

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. (4-Formyl-1-naphthalene)boronic acid | C11H9BO3 | CID 2773424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. davjalandhar.com [davjalandhar.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. studylib.net [studylib.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility Parameters of (4-formylnaphthalen-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility parameters of (4-formylnaphthalen-1-yl)boronic acid, a versatile compound with applications in pharmaceuticals, sensors, and materials science.[1] Due to the current lack of specific experimentally determined solubility parameters for this compound in publicly available literature, this document outlines both theoretical estimation methods and detailed experimental protocols for their determination. Understanding these parameters is crucial for predicting the compound's behavior in various solvents, which is fundamental for formulation development, reaction optimization, and assessing bioavailability.

Introduction to Solubility Parameters

Solubility parameters provide a numerical estimate of the intermolecular interactions within a substance and are a powerful tool for predicting solubility. The two most common types are the Hildebrand and Hansen solubility parameters.

-

Hildebrand Solubility Parameter (δ): This is the square root of the cohesive energy density and is particularly useful for nonpolar and slightly polar systems.[2] Materials with similar Hildebrand parameters are likely to be miscible.[2]

-

Hansen Solubility Parameters (HSP): These parameters divide the total Hildebrand parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3] This three-dimensional approach offers a more nuanced prediction of solubility, especially for complex molecules with polar and hydrogen-bonding functionalities.[3]

For this compound, which possesses a nonpolar naphthalene core, a polar formyl group, and a hydrogen-bonding boronic acid group, the Hansen Solubility Parameters are particularly relevant for accurately predicting its solubility behavior.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for both theoretical estimations and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉BO₃ | [4][5] |

| Molecular Weight | 200.00 g/mol | [4] |

| Melting Point | ~230 °C | [1] |

| Boiling Point | 451 °C at 760 mmHg | [1] |

| Density | 1.29 g/cm³ | [1] |

| pKa (Predicted) | 7.61 ± 0.30 | [1][5] |

Theoretical Estimation of Solubility Parameters

In the absence of experimental data, solubility parameters can be estimated using computational methods.

Group Contribution Methods

Group contribution methods calculate the solubility parameters by summing the contributions of the individual functional groups within the molecule.[6][7] For this compound, the molecule would be broken down into its constituent parts: the naphthalene ring, the formyl group, and the boronic acid group. The contributions of each group are then used to calculate the overall Hildebrand and Hansen parameters.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use mathematical equations to correlate the structural properties of compounds with their solubility.[5] These models can provide predictions for a wide range of organic molecules.[5][8]

Note: Theoretical estimations provide a valuable starting point but should be validated experimentally for critical applications.

Experimental Determination of Solubility Parameters

Precise determination of solubility parameters requires experimental testing. Below are detailed protocols for determining the Hildebrand and Hansen solubility parameters for this compound.

Experimental Protocol for Hildebrand Solubility Parameter Determination

This method involves determining the solubility of the compound in a range of solvents with known Hildebrand parameters.

Objective: To determine the Hildebrand solubility parameter (δ) of this compound.

Materials:

-

This compound

-

A series of solvents with known Hildebrand parameters (e.g., hexane, toluene, acetone, methanol)

-

Analytical balance

-

Vials with screw caps

-

Shaker or magnetic stirrer

-

Temperature-controlled bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a known volume of each solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a temperature-controlled bath (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot from the supernatant and dilute it appropriately. Analyze the concentration of the dissolved this compound using a validated HPLC or UV-Vis method.

-

Data Analysis: Plot the measured solubility against the Hildebrand parameter of the solvents. The Hildebrand parameter of the solvent that shows the highest solubility is a good approximation of the Hildebrand parameter of the solute.

Experimental Protocol for Hansen Solubility Parameter Determination

This protocol determines the three-dimensional Hansen solubility parameters by assessing the solubility in a wider range of solvents.

Objective: To determine the Hansen solubility parameters (δD, δP, δH) of this compound.

Materials:

-

This compound

-

A set of 20-30 solvents with known Hansen solubility parameters, covering a wide range of dispersion, polar, and hydrogen bonding characteristics.

-

Test tubes or vials

-

Vortex mixer

-

Visual assessment setup (light source and contrasting background)

Procedure:

-

Solvent Selection: Choose a diverse set of solvents with known HSPs.

-

Solubility Assessment: For each solvent, add a small, known amount of this compound to a test tube. Add a known volume of the solvent and vortex for a set period.

-

Qualitative Scoring: Visually assess the solubility and assign a score (e.g., 1 for completely soluble, 0 for insoluble).

-

Data Analysis: Input the solvent HSPs and the corresponding solubility scores into a specialized software (e.g., HSPiP). The software calculates the center of a sphere in the three-dimensional Hansen space that best separates the "good" solvents (score 1) from the "bad" solvents (score 0). The coordinates of the center of this sphere represent the Hansen solubility parameters (δD, δP, δH) of the solute.[9]

Data Presentation

The experimentally determined solubility data should be organized into clear and concise tables for easy comparison and analysis.

Table 2: Hypothetical Solubility Data for Hildebrand Parameter Determination

| Solvent | Hildebrand Parameter (δ) (MPa½) | Measured Solubility (mg/mL) |

| Hexane | 14.9 | Value |

| Toluene | 18.2 | Value |

| Acetone | 19.9 | Value |

| Methanol | 29.7 | Value |

| ...additional solvents | ... | ... |

Table 3: Hypothetical Data for Hansen Solubility Parameter Determination

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Solubility Score (1=soluble, 0=insoluble) |

| n-Hexane | 14.9 | 0.0 | 0.0 | Score |

| Toluene | 18.0 | 1.4 | 2.0 | Score |

| Acetone | 15.5 | 10.4 | 7.0 | Score |

| Methanol | 15.1 | 12.3 | 22.3 | Score |

| ...additional solvents | ... | ... | ... | ... |

Visualizations

Diagrams are essential for illustrating workflows and relationships.

References

- 1. Solubility Test | AxisPharm [axispharm.com]

- 2. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science [onlytrainings.com]

- 7. 404 Page Not Found [shsu.edu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. kinampark.com [kinampark.com]

Characterization data for (4-formylnaphthalen-1-yl)boronic acid (NMR, HPLC, LC-MS)

Technical Guide: Characterization of (4-formylnaphthalen-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

An extensive search of scientific literature and patent databases did not yield specific, publicly available experimental characterization data (NMR, HPLC, LC-MS) for this compound. This technical guide provides a comprehensive framework for the analytical characterization of this compound, including detailed experimental protocols and predicted data based on its chemical structure. This document is intended to serve as a practical resource for researchers undertaking the synthesis and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR would confirm the presence of the naphthalene core, the aldehyde group, and the boronic acid moiety, as well as their connectivity.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | N/A |

| Boronic acid (-B(OH)₂) | 8.0 - 9.0 | Broad Singlet (br s) | N/A |

| Aromatic (Naphthalene) | 7.0 - 9.0 | Multiplet (m) | Various |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 190 - 200 |

| Naphthalene C-B | 135 - 145 |

| Naphthalene C-CHO | 130 - 140 |

| Other Aromatic (Naphthalene) | 120 - 135 |

Experimental Protocol for NMR Analysis

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal intensity (e.g., 1024-4096 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the peaks to the respective protons and carbons in the molecule.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of a compound and can also be employed for quantification. For this compound, a reverse-phase HPLC method would be appropriate.

Typical HPLC Method Parameters

The following table provides a starting point for developing an HPLC method for the analysis of this compound. Method optimization will be necessary to achieve the desired resolution and peak shape.

Table 3: Starting HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |

| Gradient | Start at 10% B, ramp to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 30 °C |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Experimental Protocol for HPLC Analysis

Objective: To assess the purity of a sample of this compound.

Materials and Equipment:

-

This compound sample

-

HPLC-grade water, acetonitrile, and formic acid (or TFA)

-

HPLC system with a UV detector

-

C18 reverse-phase column

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phases as described in Table 3 and degas them thoroughly.

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

-

Instrument Setup:

-

Install the C18 column and equilibrate the system with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.

-

Set the flow rate, column temperature, and detector wavelength as specified.

-

-

Analysis:

-

Inject a blank (solvent) to ensure the system is clean.

-

Inject the prepared sample solution.

-

Run the gradient method as defined.

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Determine the retention time of the main peak corresponding to this compound.

-

Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, providing information about both the purity and the molecular weight of the analyte.

Expected LC-MS Data

The molecular formula of this compound is C₁₁H₉BO₃. The expected mass-to-charge ratios (m/z) for the molecular ion are presented in the table below.

Table 4: Expected m/z Values for this compound

| Ion | Formula | Calculated m/z (Monoisotopic) |

| [M+H]⁺ | C₁₁H₁₀BO₃⁺ | 201.0717 |

| [M+Na]⁺ | C₁₁H₉BO₃Na⁺ | 223.0537 |

| [M-H]⁻ | C₁₁H₈BO₃⁻ | 199.0572 |

Experimental Protocol for LC-MS Analysis

Objective: To confirm the molecular weight of this compound.

Materials and Equipment:

-

This compound sample

-

LC-MS grade solvents (water, acetonitrile, formic acid)

-

LC-MS system with an electrospray ionization (ESI) source

Procedure:

-

LC Method: Use an HPLC method similar to the one described above, ensuring that the mobile phase is compatible with mass spectrometry (e.g., using formic acid instead of non-volatile buffers). A faster gradient may be employed for high-throughput analysis.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the initial mobile phase composition.

-

MS Detector Setup:

-

Set the ESI source to operate in both positive and negative ion modes.

-

Optimize source parameters such as capillary voltage, cone voltage, and gas flows for the compound of interest, if necessary.

-

Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-500).

-

-

Analysis:

-

Inject the sample into the LC-MS system.

-

Acquire both the total ion chromatogram (TIC) and the mass spectra across the chromatographic peaks.

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to the compound of interest.

-

Identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) and compare the observed m/z values with the calculated values to confirm the molecular weight.

-

The Dawn of a Versatile Reagent: A Technical Guide to the Discovery and History of Naphthalene Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and foundational synthetic methodologies for naphthalene boronic acids. This class of organoboron compounds has emerged as a cornerstone in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceuticals, materials science, and agrochemicals. This document details the key historical milestones, provides structured quantitative data, outlines detailed experimental protocols for seminal synthetic methods, and visualizes the critical role of these reagents in contemporary cross-coupling reactions.

A Historical Perspective: The Genesis of Naphthalene Boronic Acids

The journey of naphthalene boronic acids began in the late 19th century, a period of foundational discoveries in organic chemistry.

The Pioneering Synthesis by Michaelis (1894): The first synthesis of arylboronic acids, including naphthalene derivatives, is credited to August Michaelis. In 1894, he reported that the reaction of diarylmercury compounds with boron trichloride, followed by hydrolysis, yielded the corresponding arylboronic acids.[1] This method, while groundbreaking, utilized toxic mercury reagents and harsh conditions, limiting its widespread adoption.

A More Practical Approach by König and Scharrnbeck (1930): A significant advancement came in 1930 when König and Scharrnbeck developed a more practical and accessible synthetic route.[1] Their method involved the reaction of a naphthylmagnesium bromide (a Grignard reagent) with a trialkyl borate, such as tri-(isobutyl)borate, followed by acidic workup. This approach avoided the use of mercury and utilized more readily available starting materials, paving the way for broader exploration of naphthalene boronic acids and their chemistry. Interestingly, their work also suggested the existence of two different crystalline forms of naphthalene-1-boronic acid, one as plate-like crystals and the other as needles.[1]